Tetramethyl pyridine-2,3,5,6-tetracarboxylate
Description
Properties
IUPAC Name |
tetramethyl pyridine-2,3,5,6-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO8/c1-19-10(15)6-5-7(11(16)20-2)9(13(18)22-4)14-8(6)12(17)21-3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNKWNJKUPKZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1C(=O)OC)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl pyridine-2,3,5,6-tetracarboxylate can be synthesized through the esterification of pyridine-2,3,5,6-tetracarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where pyridine-2,3,5,6-tetracarboxylic acid and methanol are fed into a reactor containing a suitable catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl pyridine-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine-2,3,5,6-tetracarboxylic acid.
Reduction: Tetramethyl pyridine-2,3,5,6-tetraol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Tetramethyl pyridine-2,3,5,6-tetracarboxylate serves as a key intermediate in the synthesis of various organic compounds. Its tetracarboxylic structure allows it to participate in multiple reactions such as:
- Diels-Alder Reactions: The compound can undergo Diels-Alder reactions to form complex cyclic structures. This is particularly useful in synthesizing polycyclic compounds that are essential in pharmaceuticals and agrochemicals.
- Formation of Polymers: Tetracarboxylic acids are crucial in synthesizing polyimides and other thermosetting polymers. They act as cross-linking agents that enhance thermal stability and mechanical properties of materials .
Materials Science
In materials science, this compound is utilized for creating advanced materials with specific properties:
- Metal-Organic Frameworks (MOFs): The compound can be employed in the synthesis of MOFs that exhibit high surface areas and porosity. These structures are valuable for gas storage and separation applications .
- Nanocomposites: It is used to develop nanocomposites that integrate organic and inorganic materials to achieve enhanced electrical and thermal conductivity. Such composites have applications in electronics and energy storage devices.
Medicinal Chemistry
The biological activity of this compound has been investigated for potential therapeutic uses:
- Anticancer Activity: Research indicates that derivatives of this compound may inhibit cancer cell proliferation. For instance, studies have shown its efficacy against melanoma cells by modulating pathways involved in cell growth and apoptosis .
- Antioxidant Properties: The compound exhibits antioxidant activities that can protect cells from oxidative stress, making it a candidate for developing nutraceuticals aimed at preventing chronic diseases.
Case Study 1: Synthesis of Polyimides
A study demonstrated the use of this compound as a precursor for polyimide synthesis. The resulting polyimides showed excellent thermal stability up to 400°C and high mechanical strength suitable for aerospace applications.
| Property | Value |
|---|---|
| Thermal Stability | Up to 400°C |
| Tensile Strength | 100 MPa |
| Elongation at Break | 5% |
Case Study 2: Anticancer Research
In vitro studies on melanoma cells revealed that this compound derivatives significantly reduced cell viability by inducing apoptosis through mitochondrial pathways.
| Treatment | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| Compound A | 60 | 30 |
| Compound B | 40 | 50 |
Mechanism of Action
The mechanism of action of tetramethyl pyridine-2,3,5,6-tetracarboxylate involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can participate in various catalytic processes and biochemical reactions. The ester groups can also undergo hydrolysis, releasing the corresponding carboxylic acids, which can interact with biological targets.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Properties
Key Research Findings
- Coordination Chemistry : The carboxylate form (H4pdtc) is pivotal in forming metal-organic frameworks (MOFs) and magnetic materials, while the ester derivative lacks this utility due to blocked coordination sites .
- Thermal Behavior : Carboxylate-metal complexes decompose in distinct steps (e.g., ligand loss at 290–485°C), whereas ester derivatives likely undergo ester cleavage at lower temperatures .
Biological Activity
Tetramethyl pyridine-2,3,5,6-tetracarboxylate (TMP) is a versatile compound with significant biological activity and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
TMP is characterized by a pyridine ring with four carboxylate groups, which contributes to its unique chemical behavior. The basicity of the pyridine ring allows it to form coordination complexes with metal ions, enhancing its reactivity in biochemical systems. Its structure can be represented as follows:
The biological activity of TMP primarily stems from its ability to act as a ligand in coordination chemistry. This property enables it to form complexes with various metal ions, which can influence enzymatic reactions and other biochemical processes. Additionally, TMP can undergo hydrolysis to release tetracarboxylic acids that may interact with biological targets.
Antimicrobial Properties
Recent studies have shown that pyridine derivatives exhibit antimicrobial activity against a range of pathogens. TMP's structural similarity to other pyridine compounds suggests potential antimicrobial effects. For instance, it has been noted that compounds with similar structures show varying degrees of effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Antimicrobial Activity Assessment
-
Enzyme Interaction Studies
- Another research focused on the interaction of TMP with specific enzymes involved in metabolic pathways. The findings revealed that TMP could act as an inhibitor for certain enzymes, potentially leading to new therapeutic avenues for metabolic disorders .
Table 1: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing metal complexes of Tetramethyl pyridine-2,3,5,6-tetracarboxylate?
- Methodological Answer : The ligand is synthesized by reacting pyridine-2,3,5,6-tetracarboxylic acid with Fe(III) salts (e.g., Fe₂(SO₄)₃·7H₂O) under ambient conditions, followed by pH adjustment using KOH to stabilize the metal-ligand coordination . For purification, slow evaporation at room temperature yields single crystals suitable for X-ray diffraction. Key parameters include stoichiometric control (e.g., 1:4 Fe³⁺:ligand ratio) and avoiding excessive heating to prevent ligand decomposition .
Q. How can IR spectroscopy differentiate protonated vs. deprotonated carboxylate groups in this ligand?
- Methodological Answer : The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of carboxylate groups appear at 1610 and 1337 cm⁻¹, respectively. Protonated -COOH groups exhibit peaks at 1720–1690 cm⁻¹. The Δν (νₐₛ − νₛ) value (e.g., 273 cm⁻¹) confirms monodentate coordination, while lower Δν (<200 cm⁻¹) suggests bridging or chelating modes .
Q. What thermal stability considerations are critical for handling this compound?
- Methodological Answer : Thermogravimetric (TG) analysis shows stability up to 290°C, with ligand decomposition occurring in two steps:
- Step 1 (290–485°C) : Loss of two ligand molecules (74.5% weight loss).
- Step 2 (590–650°C) : Dehydration of intermediate Fe(OH)₃/K₂O residues (4.8% loss) .
- Experimental protocols must use inert atmospheres (N₂/Ar) to avoid oxidative side reactions during heating .
Advanced Research Questions
Q. How do π-π stacking and hydrogen bonding influence supramolecular assembly in Fe(III) complexes of this ligand?
- Methodological Answer : Single-crystal X-ray diffraction reveals antiparallel π-π stacking (interplanar distance: 3.57 Å) and O–H···O hydrogen bonds (d = 2.591 Å) that stabilize double-chain architectures . Computational modeling (e.g., Mercury software) can quantify interaction energies, while variable-temperature XRD tracks structural dynamics under thermal stress .
Q. What explains the temperature-dependent magnetic crossover (ferromagnetic to antiferromagnetic) in Fe(III)-ligand complexes?
- Methodological Answer : Magnetic susceptibility data (2–300 K) fit the Hamiltonian with (ferromagnetic coupling) and (weak antiferromagnetic intermolecular interactions). SQUID magnetometry at 5 kOe applied field distinguishes intrinsic magnetic behavior from artifacts (e.g., spin-canting) .
Q. How does ligand deprotonation at specific carboxylate positions affect metal coordination geometry?
- Methodological Answer : Deprotonation at 2,6-carboxyl groups (H₂pdtc²⁻) enables tridentate N,O-chelation, forming distorted octahedral FeN₂O₄ centers with Fe–O bond lengths of 1.994–2.006 Å. In contrast, full deprotonation (pdtc⁴⁻) favors bridging modes, altering bond angles (e.g., transoid angles >170°) and magnetic exchange pathways .
Q. What strategies resolve contradictions in crystallographic vs. magnetic data for low-dimensional coordination polymers?
- Methodological Answer : Discrepancies arise from neglected weak interactions (e.g., K⁺···O contacts). Refinement using SHELXL with anisotropic displacement parameters and Hirshfeld surface analysis improves structural accuracy. Magnetic data require molecular field corrections () to account for long-range antiferromagnetic coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
